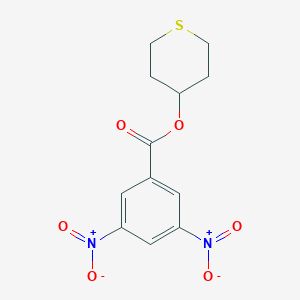
tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied extensively in recent years, and its unique properties make it a promising candidate for various scientific investigations.
Wirkmechanismus
The mechanism of action of tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells.
Biochemical and Physiological Effects:
Tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate in laboratory experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research involving tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate. One potential area of investigation is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as drug discovery and development. Finally, additional studies are needed to determine the potential toxicity of this compound and its effects on normal cells.
Synthesemethoden
The synthesis of tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate involves several steps, including the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-2H-thiopyran-4-ol in the presence of a base to yield the final product. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation is in the field of medicinal chemistry. This compound has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C12H12N2O6S |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
thian-4-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H12N2O6S/c15-12(20-11-1-3-21-4-2-11)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7,11H,1-4H2 |
InChI-Schlüssel |
XPJAIYLVZWDGQF-UHFFFAOYSA-N |
SMILES |
C1CSCCC1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1CSCCC1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)